2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring both bromobenzene and sulfonamide groups, suggests potential utility in various chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Sulfonamide Group: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-bromobenzenesulfonamide.
Acylation Reaction: The N-benzyl-4-bromobenzenesulfonamide can then be reacted with 4-methylbenzyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzene group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the sulfonamide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized forms of the sulfonamide group.
Reduction: Reduced forms of the sulfonamide group.
Hydrolysis: Breakdown products of the amide bond.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would depend on its specific application. For instance:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell wall synthesis.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-Bromobenzyl)acetamide: Similar structure but lacks the sulfonamide group.
N-Benzylacetamide: Similar structure but lacks the bromobenzene group.
Uniqueness
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is unique due to the combination of bromobenzene and sulfonamide groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-18-7-9-19(10-8-18)15-25-23(27)17-26(16-20-5-3-2-4-6-20)30(28,29)22-13-11-21(24)12-14-22/h2-14H,15-17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLUHAGXGFGNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.